

3,4-Dimethyloctane CAS number and chemical identifiers

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Compound of Interest

Compound Name: 3,4-Dimethyloctane

Cat. No.: B100316

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An In-depth Technical Guide to 3,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$.^[1] As an isomer of decane, it is a colorless liquid at room temperature.^[1] This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and available analytical data. While not a compound typically at the forefront of drug development, its well-defined structure and properties make it a useful reference compound in various chemical and analytical contexts.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is crucial for scientific research. The following table summarizes the key chemical identifiers for **3,4-Dimethyloctane**.

Identifier Type	Value
CAS Number	15869-92-8
IUPAC Name	3,4-Dimethyloctane
Molecular Formula	C10H22
SMILES	CCCCC(C)C(C)CC
InChI	InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3
InChIKey	QQCWGAMGBCGAQJ-UHFFFAOYSA-N
PubChem CID	85926

Physicochemical Properties

The physicochemical properties of **3,4-Dimethyloctane** are essential for its handling, application in experiments, and for predicting its behavior in various systems.

Property	Value
Molecular Weight	142.28 g/mol
Boiling Point	166 °C[2]
Physical State	Colorless liquid[1]
Solubility	Insoluble in water; soluble in organic solvents[1]
Critical Temperature	336 °C[2]
Critical Pressure	20.4 atm[2]

Experimental Data and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components in a mixture. For **3,4-Dimethyloctane**, this technique provides information on its retention time and

mass spectrum, which is indicative of its molecular weight and fragmentation pattern.

Experimental Protocol (General):

A general protocol for the GC-MS analysis of a volatile hydrocarbon like **3,4-Dimethyloctane** would involve the following steps:

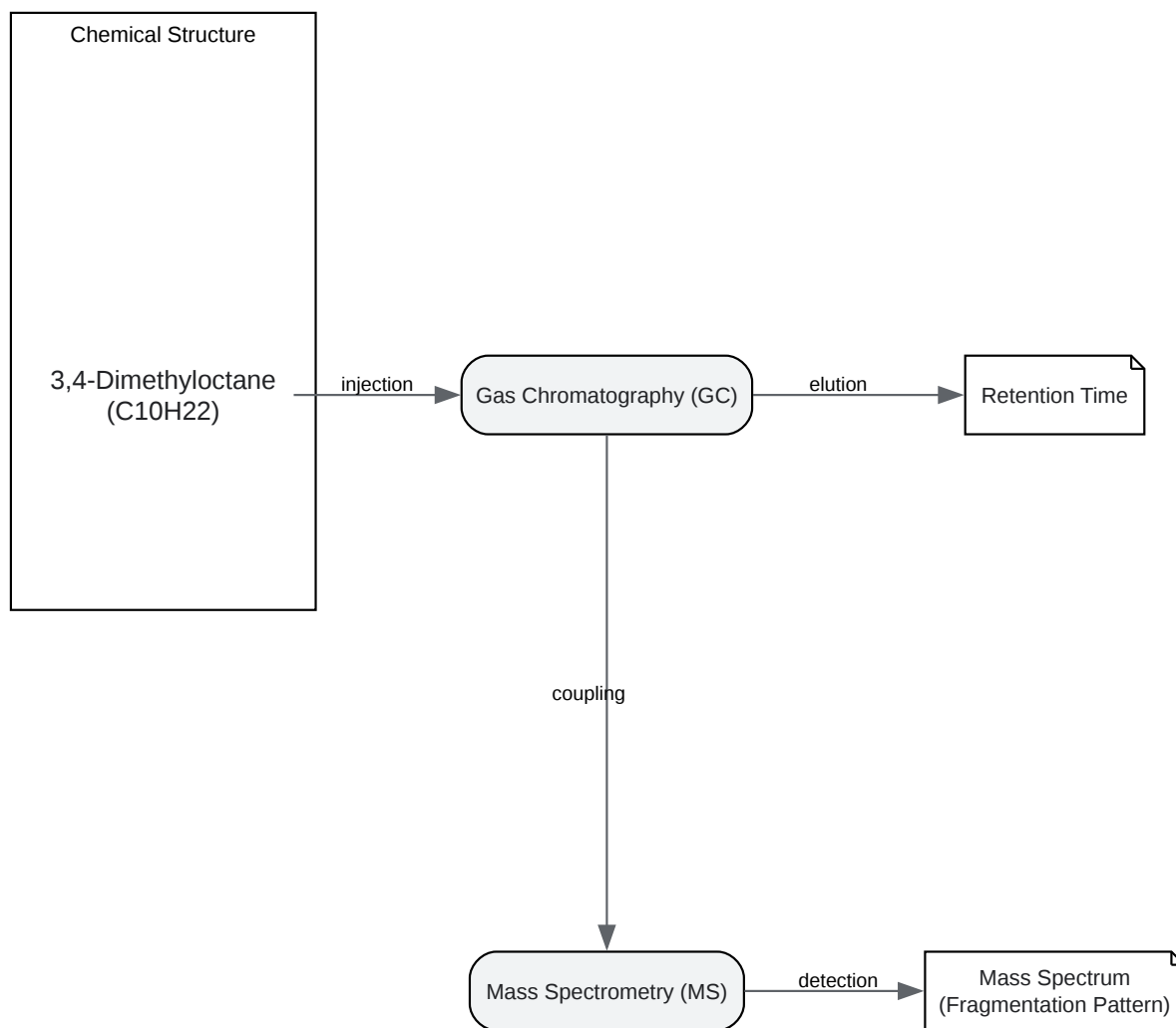
- **Sample Preparation:** Dilute a small amount of **3,4-Dimethyloctane** in a volatile organic solvent (e.g., hexane or pentane).
- **Injection:** Inject a small volume (typically 1 μL) of the prepared sample into the gas chromatograph's injection port.
- **Separation:** The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
- **Detection (Mass Spectrometry):** As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to identify the compound.

Stereoisomerism

3,4-Dimethyloctane has two chiral centers at positions 3 and 4 of the octane chain. This gives rise to stereoisomers. The relationship between these stereoisomers can be determined by their R/S configuration at each chiral center.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of **3,4-Dimethyloctane** and its corresponding analytical outputs from GC-MS.



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Caption: Logical workflow of GC-MS analysis for **3,4-Dimethyloctane**.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3,4-Dimethyloctane** is not readily available in the searched literature, a general approach for the synthesis of similar branched alkanes involves the hydrogenation of a corresponding alkene or the coupling of smaller alkyl groups. A plausible, though not experimentally verified for this specific compound, method could be adapted from the synthesis of similar alkanes.

General Protocol (Hypothetical):

- Grignard Reaction: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent.
- Coupling Reaction: React the Grignard reagent with another suitable alkyl halide (e.g., 1-bromohexane) in the presence of a catalyst (e.g., a copper salt) to form the carbon skeleton of **3,4-dimethyloctane**.
- Purification: The resulting mixture would then be purified using techniques such as fractional distillation to isolate the **3,4-Dimethyloctane**.

It is important to note that this is a generalized and hypothetical protocol. Any synthesis should be preceded by a thorough literature search for established methods and conducted with appropriate safety precautions.

Safety and Handling

As with all hydrocarbons, **3,4-Dimethyloctane** should be handled with care in a well-ventilated area. It is a flammable liquid and vapor. Users should wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.

Conclusion

3,4-Dimethyloctane is a well-characterized branched alkane with established chemical identifiers and physicochemical properties. While it may not be a primary focus in drug development, its utility as a reference compound in analytical chemistry and related fields is

significant. This guide provides a foundational understanding of its key characteristics for researchers and scientists.

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References

- 1. CAS 15869-92-8: 3,4-dimethyloctane | CymitQuimica [cymitquimica.com]
- 2. 3,4-dimethyloctane [stenutz.eu]
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